molecular formula C5H7N3O2 B2557499 N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide CAS No. 58535-41-4

N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide

Cat. No.: B2557499
CAS No.: 58535-41-4
M. Wt: 141.13
InChI Key: RECHLHKKOOADPJ-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide is a heterocyclic organic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and an acetamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures, around 180°C . This reaction yields the desired oxadiazole ring structure with the acetamide group attached.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole ring or the acetamide group.

    Substitution: The methyl group or the acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring with an acetamide group makes it particularly interesting for medicinal and materials science applications.

Properties

IUPAC Name

N-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3(9)6-5-7-4(2)10-8-5/h1-2H3,(H,6,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECHLHKKOOADPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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